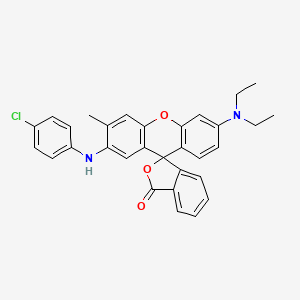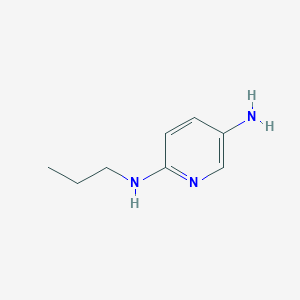
N~2~-Propylpyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-propyl-2,5-pyridinediamine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-propyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N2-propyl-2,5-pyridinediamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The production is often carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N2-propyl-2,5-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a variety of alkyl or aryl-substituted pyridines .
Aplicaciones Científicas De Investigación
N2-propyl-2,5-pyridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-propyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N2,N2-Dipropyl-2,5-pyridinediamine
- 2,5-Diaminopyridine
- N2-ethyl-2,5-pyridinediamine
Uniqueness
N2-propyl-2,5-pyridinediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52025-40-8 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-N-propylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Clave InChI |
YTZJHEGRZSRVDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


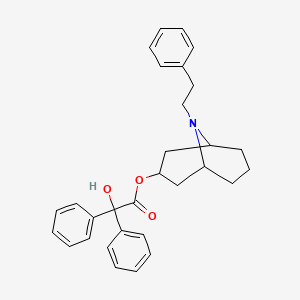
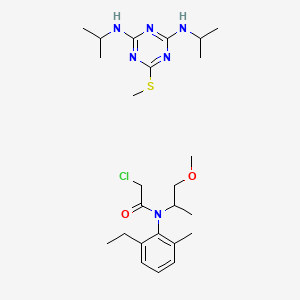
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
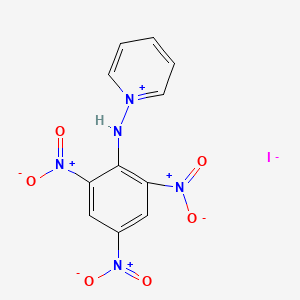
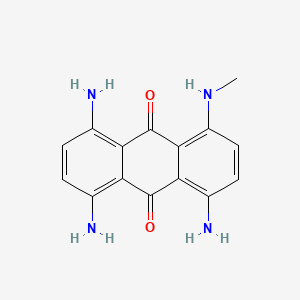
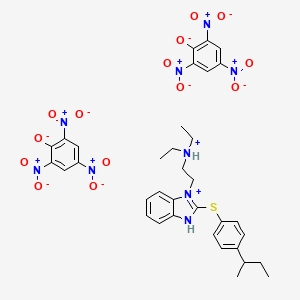
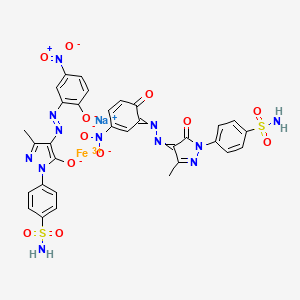
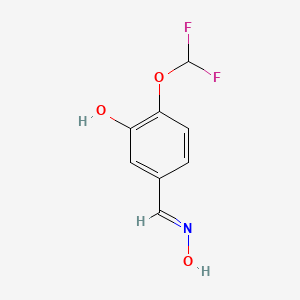
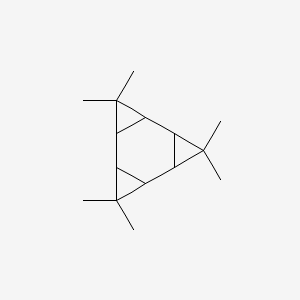
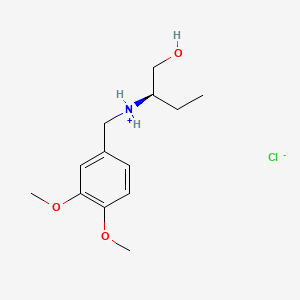

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

